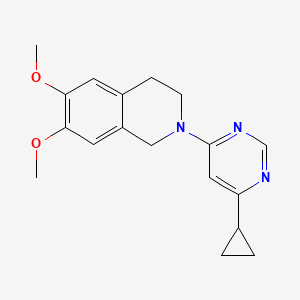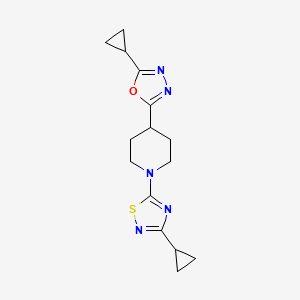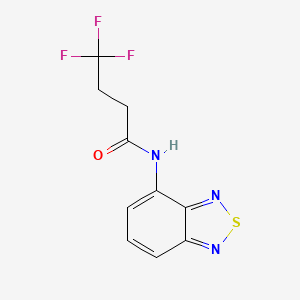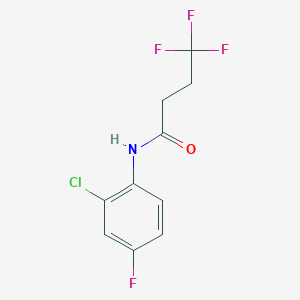![molecular formula C14H14ClN5O B12238976 1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238976.png)
1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a pyrazinyl-substituted azetidine ring, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea: Similar structure with a pyridinyl group instead of a pyrazinyl group.
1-(3-Chlorophenyl)-3-[1-(pyrimidin-2-yl)azetidin-3-yl]urea: Contains a pyrimidinyl group.
1-(3-Chlorophenyl)-3-[1-(thiazol-2-yl)azetidin-3-yl]urea: Features a thiazolyl group.
Uniqueness
The presence of the pyrazinyl group in 1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea may confer unique biological properties and reactivity compared to similar compounds. This uniqueness can be attributed to the electronic and steric effects of the pyrazinyl group.
Properties
Molecular Formula |
C14H14ClN5O |
|---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyrazin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C14H14ClN5O/c15-10-2-1-3-11(6-10)18-14(21)19-12-8-20(9-12)13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H2,18,19,21) |
InChI Key |
FICXTVJBFRBUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238899.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12238902.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238910.png)

![3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12238919.png)
![N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B12238934.png)

![5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238939.png)


![6-Fluoro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12238953.png)



